N-(4-{1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-3'-methyl-2,4',6'-trioxo-1,2,2',3',3a',4',6',6a'-octahydro-5'H-spiro[indole-3,1'-pyrrolo[3,4-c]pyrrol]-5'-yl}phenyl)acetamide
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Overview
Description
N-(4-{1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-3’-methyl-2,4’,6’-trioxo-1,2,2’,3’,3a’,4’,6’,6a’-octahydro-5’H-spiro[indole-3,1’-pyrrolo[3,4-c]pyrrol]-5’-yl}phenyl)acetamide is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-3’-methyl-2,4’,6’-trioxo-1,2,2’,3’,3a’,4’,6’,6a’-octahydro-5’H-spiro[indole-3,1’-pyrrolo[3,4-c]pyrrol]-5’-yl}phenyl)acetamide involves multiple steps, starting from readily available starting materials. The key steps include the formation of the indole and pyrrolo[3,4-c]pyrrole rings, followed by their spirocyclic fusion and subsequent functionalization.
Formation of Indole Ring: The indole ring can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.
Formation of Pyrrolo[3,4-c]pyrrole Ring: This ring system can be constructed using a cyclization reaction of appropriate precursors, such as amino acids or their derivatives.
Spirocyclic Fusion: The indole and pyrrolo[3,4-c]pyrrole rings are fused together through a spirocyclic linkage, typically involving a cyclization reaction under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and continuous flow reactors to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-{1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-3’-methyl-2,4’,6’-trioxo-1,2,2’,3’,3a’,4’,6’,6a’-octahydro-5’H-spiro[indole-3,1’-pyrrolo[3,4-c]pyrrol]-5’-yl}phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents such as halogens (Cl₂, Br₂) and nucleophiles (NH₃, RNH₂) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
N-(4-{1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-3’-methyl-2,4’,6’-trioxo-1,2,2’,3’,3a’,4’,6’,6a’-octahydro-5’H-spiro[indole-3,1’-pyrrolo[3,4-c]pyrrol]-5’-yl}phenyl)acetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity.
Materials Science: Its complex structure makes it a candidate for the development of new materials with specific properties.
Biological Research: The compound is used in studies to understand its interactions with biological molecules and its effects on cellular processes.
Mechanism of Action
The mechanism of action of N-(4-{1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-3’-methyl-2,4’,6’-trioxo-1,2,2’,3’,3a’,4’,6’,6a’-octahydro-5’H-spiro[indole-3,1’-pyrrolo[3,4-c]pyrrol]-5’-yl}phenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydroindole: A simpler compound with a similar indole structure.
2-Oxindole: Another related compound with a similar core structure.
2,3-Dihydro-1H-pyrrolo[3,4-b]quinolin-1-one: A compound with a similar spirocyclic structure.
Uniqueness
N-(4-{1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-3’-methyl-2,4’,6’-trioxo-1,2,2’,3’,3a’,4’,6’,6a’-octahydro-5’H-spiro[indole-3,1’-pyrrolo[3,4-c]pyrrol]-5’-yl}phenyl)acetamide is unique due to its combination of multiple functional groups and its spirocyclic structure, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C32H29N5O5 |
---|---|
Molecular Weight |
563.6 g/mol |
IUPAC Name |
N-[4-[1'-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-1-methyl-2',4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-indole]-5-yl]phenyl]acetamide |
InChI |
InChI=1S/C32H29N5O5/c1-18-27-28(30(41)37(29(27)40)22-13-11-21(12-14-22)33-19(2)38)32(34-18)23-8-4-6-10-25(23)36(31(32)42)17-26(39)35-16-15-20-7-3-5-9-24(20)35/h3-14,18,27-28,34H,15-17H2,1-2H3,(H,33,38) |
InChI Key |
DWYLCFZEMJWYFF-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2C(C(=O)N(C2=O)C3=CC=C(C=C3)NC(=O)C)C4(N1)C5=CC=CC=C5N(C4=O)CC(=O)N6CCC7=CC=CC=C76 |
Origin of Product |
United States |
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